molecular formula C13H15NO2 B8687463 Methyl 1-propyl-1H-indole-2-carboxylate

Methyl 1-propyl-1H-indole-2-carboxylate

Cat. No.: B8687463
M. Wt: 217.26 g/mol
InChI Key: FPHOESRMOKTHRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-propyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

HIV-1 Integrase Inhibition

One of the primary applications of methyl 1-propyl-1H-indole-2-carboxylate is its role as an inhibitor of HIV-1 integrase. This enzyme facilitates the integration of viral DNA into the host genome, making it a key target for antiretroviral therapies. Studies have shown that this compound can effectively inhibit integrase activity, thereby disrupting viral replication .

Mechanism of Action:

  • The compound binds to the active site of integrase, chelating essential metal ions (Mg²⁺) that are crucial for its enzymatic function.
  • Structural modifications to the indole core can enhance binding affinity and specificity, indicating potential pathways for drug optimization .

Research Tool in Medicinal Chemistry

This compound serves as a valuable research tool for studying the structure-activity relationships (SAR) in drug design. Its ability to interact with various biological targets allows researchers to explore modifications that could lead to more effective therapeutic agents .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key differences:

Compound NameStructural FeaturesUnique Aspects
Indole-2-carboxylic acidLacks propyl group at 1-positionSimpler structure; less hydrophobic
1-Methyl-1H-indole-2-carboxylic acidMethyl group instead of propylMay exhibit different biological activity
1-Ethyl-1H-indole-2-carboxylic acidEthyl group at 1-positionIntermediate hydrophobicity compared to propyl

The propyl substitution at the first position significantly influences both chemical reactivity and biological activity compared to these similar compounds, enhancing its potential interactions with molecular targets in therapeutic applications.

Case Study: Structure-Based Drug Design

Recent studies have employed structure-based drug design techniques to optimize this compound derivatives. For instance, modifications at specific positions on the indole core have resulted in compounds with improved inhibitory effects against HIV-1 integrase, achieving IC50 values as low as 0.13 μM .

Case Study: Virtual Screening Approaches

Virtual screening has been utilized to identify novel derivatives based on this compound. This approach has led to the discovery of compounds that demonstrate enhanced binding interactions with integrase, suggesting pathways for further development into effective antiretroviral therapies .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

methyl 1-propylindole-2-carboxylate

InChI

InChI=1S/C13H15NO2/c1-3-8-14-11-7-5-4-6-10(11)9-12(14)13(15)16-2/h4-7,9H,3,8H2,1-2H3

InChI Key

FPHOESRMOKTHRQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C=C1C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of methyl 1H-indole-2-carboxylate (5.0 g) and sodium hydride (60% dispersion in oil, 1.3 g) in dry dimethylsulphoxide was stirred at 60° C. for 30 minutes. The reaction mixture was cooled to room temperature before adding 1-bromopropane (2.85 ml) and then heated at 60°-80° C. for 3 hours. The cooled reaction mixture was poured into dilute hydrochloric acid and extracted with diethyl ether. The combined organic extracts were washed with water, dried (MgSO4) and the solvent removed in vacuo. The crude product was purified by chromatography on silica, and elution with 10% v/v diethyl ether in petroleum ether (bp 40°-60° C.) gave methyl 1-propyl-1H-indole-2-carboxylate (5.23 g) as a clear oil; NMR (CDCl3) δ0.93 (3H,t,J=7 Hz, C--CH3), 1.82 (2H, sext,J=7 Hz,C--CH2 --C), 3.89 (3H,s,OCH3), 4.52 (2H,t,J=7 Hz, N--CH2), 7.15 (4H,m,Ar--H), 7.67 (1H,m,Ar--H). The ester was converted to 2-(2-imidazolin-2-yl)-1-propyl-1H-indole hydrochloride using trimethylaluminium and ethylenediamine as described in Example 1(a); mp 186.5°-187° C.
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5 g
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1.3 g
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2.85 mL
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